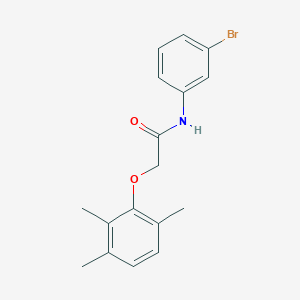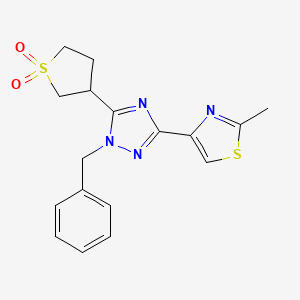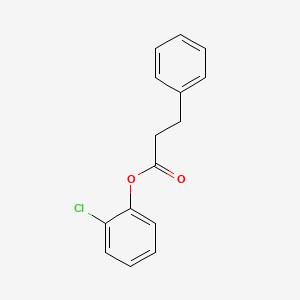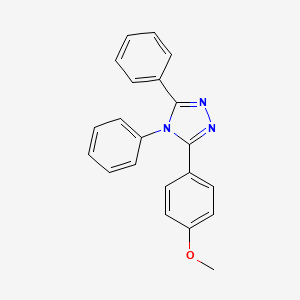
N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn't specific literature on the synthesis of "N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide," related compounds provide insights. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation and nitration processes, with yields optimized through specific reaction conditions (Zhang Da-yang, 2004).
Molecular Structure Analysis
Molecular structure is a key aspect of understanding a compound's properties and interactions. For instance, structural studies on similar acetamide derivatives, such as N-(2,4,6-Trimethylphenyl)-methyl/chloro-acetamides, provide insights into the effects of substitutions on the crystal structure (B. Gowda, J. Kožíšek, H. Fuess, 2006).
Chemical Reactions and Properties
Chemical reactions of similar compounds can inform potential reactivity of "N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide." For example, the Leuckart synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives reveals the potential for multi-step reactions leading to novel compounds (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).
Physical Properties Analysis
Understanding physical properties such as solubility, melting point, and crystalline structure is essential. Although specific data on "N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide" is not available, studies on similar compounds, like 2-hydroxy-N-methyl-N-phenyl-acetamide, highlight the importance of synthesizing methods on these properties (Z. Zhong-cheng, Shu Wan-yin, 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds and stability, are key to understanding the potential applications of "N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide." Research on similar acetamides can offer relevant insights (Sergey Girel, Vadim Schütz, L. Bigler, P. Dörmann, M. Schulz, 2022).
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-7-8-12(2)17(13(11)3)21-10-16(20)19-15-6-4-5-14(18)9-15/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVJTKXCUODDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethoxy-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)benzamide](/img/structure/B5663628.png)
![1-{4-[(6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2,4-imidazolidinedione](/img/structure/B5663632.png)


![N-(2,5-dimethoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5663663.png)
![(1R*,5R*)-6-[(3-ethyl-5-isoxazolyl)methyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5663669.png)

![1-[2-(2-biphenylyloxy)ethyl]-1H-imidazole](/img/structure/B5663676.png)
![1-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methylimidazolidin-2-one](/img/structure/B5663683.png)
![2-[(3,3-diphenylpiperidin-1-yl)methyl]pyrimidine](/img/structure/B5663691.png)

![N-(rel-(3R,4S)-4-cyclopropyl-1-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}-3-pyrrolidinyl)-3-hydroxypropanamide hydrochloride](/img/structure/B5663709.png)
![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5663727.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5663732.png)